molecular formula C16H17Cl2N3OS B4683788 N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

Cat. No. B4683788
M. Wt: 370.3 g/mol
InChI Key: AWTRNHKIWFVCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, commonly known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ is a piperazine derivative that belongs to the class of benzamides and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of CTZ is not fully understood. However, it has been suggested that CTZ acts as a dopamine D2 receptor antagonist, which may contribute to its anti-psychotic effects. CTZ has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its anti-depressant and anxiolytic effects.
Biochemical and Physiological Effects:
CTZ has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to affect the levels of various cytokines and chemokines, which may contribute to its anti-inflammatory effects. CTZ has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

CTZ has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. CTZ has also been extensively studied, and its pharmacological properties are well-characterized. However, CTZ has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. CTZ also has a low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of CTZ. One potential direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of CTZ and its long-term effects.

Scientific Research Applications

CTZ has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-anxiety, and anti-depressant effects. CTZ has also been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c17-12-1-3-13(4-2-12)19-16(22)21-9-7-20(8-10-21)11-14-5-6-15(18)23-14/h1-6H,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTRNHKIWFVCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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